molecular formula C14H14OS B167414 p-Tolyl sulfoxide CAS No. 1774-35-2

p-Tolyl sulfoxide

Cat. No.: B167414
CAS No.: 1774-35-2
M. Wt: 230.33 g/mol
InChI Key: MJWNJEJCQHNDNM-UHFFFAOYSA-N
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Description

p-Tolyl sulfoxide:

Mechanism of Action

Target of Action

p-Tolyl sulfoxide is a type of sulfoxide, a class of organic compounds that have been found to have important biological properties Sulfoxides in general are known to interact with various enzymes and proteins in the body, influencing their function .

Mode of Action

The mode of action of this compound involves its interaction with these targets. As a sulfoxide, it has a sulfur atom bonded to an oxygen atom, and this functional group can participate in various chemical reactions . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

For instance, they can act as chiral auxiliaries in numerous asymmetric reactions . They can also be intermediates in chiral drug synthesis .

Pharmacokinetics

The properties of sulfoxides in general suggest that they would have good bioavailability due to their ability to participate in various chemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its chemical properties, it could potentially influence the function of various enzymes and proteins, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect its chemical properties and hence its interactions with its targets .

Biochemical Analysis

Biochemical Properties

p-Tolyl sulfoxide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity . For instance, it has been found to undergo rapid photoracemization in the presence of a photosensitizer . This property makes this compound a valuable tool in the study of biochemical reactions involving chiral sulfoxides .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact molecular mechanism of action of this compound is complex and depends on the specific biochemical context in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Enantioselective Oxidation of Sulfides: One common method for preparing p-Tolyl sulfoxide involves the enantioselective oxidation of p-Tolyl sulfide.

    Catalytic Asymmetric Oxidation: Another method involves the use of vanadyl acetylacetonate as a catalyst in the presence of hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using similar catalytic systems. The choice of catalyst and reaction conditions is optimized to maximize yield and enantioselectivity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, vanadyl acetylacetonate, titanium (IV) isopropoxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines.

Major Products Formed:

    Oxidation: p-Tolyl sulfone.

    Reduction: p-Tolyl sulfide.

    Substitution: Various substituted sulfoxides depending on the nucleophile used.

Scientific Research Applications

Chemistry: p-Tolyl sulfoxide is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds. It is also employed as a ligand in coordination chemistry and as a reagent in various organic transformations .

Biology and Medicine: In biological research, this compound is used to study the stereoselective interactions of chiral molecules with biological targets.

Industry: this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its ability to form self-assembled monolayers on gold surfaces makes it valuable in nanotechnology and materials science .

Comparison with Similar Compounds

    Methyl p-Tolyl sulfoxide: Similar structure but with a methyl group instead of a p-tolyl group.

    Diphenyl sulfoxide: Contains two phenyl groups instead of p-tolyl groups.

    Methyl phenyl sulfoxide: Contains one phenyl and one methyl group.

Uniqueness: this compound is unique due to the presence of two p-tolyl groups, which provide steric and electronic effects that influence its reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in asymmetric synthesis and chiral drug development .

Properties

IUPAC Name

1-methyl-4-(4-methylphenyl)sulfinylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14OS/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWNJEJCQHNDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40170296
Record name Benzene, 1,1'-sulfinylbis(4-methyl- (9CI)
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Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name p-Tolyl sulfoxide
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CAS No.

1774-35-2
Record name 1,1′-Sulfinylbis[4-methylbenzene]
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Record name p-Toluene, 1,1'-sulfinylbis-
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Record name p-Tolyl sulfoxide
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Record name Benzene, 1,1'-sulfinylbis(4-methyl- (9CI)
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Record name Bis(p-tolyl)sulphoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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